2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide
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Overview
Description
2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide is a chemical compound with a complex structure that includes a benzoxazole ring, a cyclopropyl group, and a chloro-substituted propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the benzoxazole ring, followed by the introduction of the cyclopropyl group and the chloro-substituted propanamide moiety. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a variety of functionalized products depending on the nucleophile used.
Scientific Research Applications
2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its pharmacological properties and potential use in drug development.
Industry: The compound can be used in the development of new materials, including polymers and advanced composites, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: This compound shares a similar core structure but includes a boronic acid derivative.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds have a benzothiazole ring and are used in similar research contexts.
Uniqueness
2-Chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its benzoxazole ring and cyclopropyl group contribute to its stability and reactivity, making it a valuable compound for various scientific investigations.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-1,3-benzoxazol-6-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-7(14)12(17)15-9-4-5-10-11(6-9)18-13(16-10)8-2-3-8/h4-8H,2-3H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGCLSMUSANFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)N=C(O2)C3CC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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